N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a benzodioxole ring, a propoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-bromopropoxybenzene and a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole and propoxyphenyl intermediates with the pyrrolidine ring through an amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)pyrrolidin-3-yl]acetamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-12-27-21-7-5-19(6-8-21)24-11-10-20(15-24)25(17(2)26)14-18-4-9-22-23(13-18)29-16-28-22/h4-9,13,20H,3,10-12,14-16H2,1-2H3 |
InChI Key |
LJCGOZDPJAOKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CCC(C2)N(CC3=CC4=C(C=C3)OCO4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.